4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE
Beschreibung
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline consists of a quinoxaline ring fused with a triazole ring, with a methyl group attached to the triazole ring.
Eigenschaften
CAS-Nummer |
111339-68-5 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI-Schlüssel |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods: Industrial production methods for 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline are not extensively documented. the principles of green chemistry and eco-compatible catalysts are often employed to ensure sustainable and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like amines and triazole-2-thiol are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound also targets specific molecular pathways, such as the A2B receptor, which is involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
- [1,2,4]Triazolo[4,3-a]quinoxaline
- [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol
- Quinoxaline derivatives
Comparison: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
